molecular formula C8H6F4O2 B1596930 1,2-Bis(difluoromethoxy)benzene CAS No. 27691-14-1

1,2-Bis(difluoromethoxy)benzene

Cat. No.: B1596930
CAS No.: 27691-14-1
M. Wt: 210.13 g/mol
InChI Key: ITQCXTOQWOFOGH-UHFFFAOYSA-N
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Description

1,2-Bis(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6F4O2 It is characterized by the presence of two difluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(difluoromethoxy)benzene typically involves the difluoromethylation of a precursor compound. One common method is the reaction of 1,2-dihydroxybenzene with difluoromethylating agents such as difluoromethyl ether or difluoromethyl iodide in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the difluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(difluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the difluoromethoxy groups can yield difluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles can be used in substitution reactions. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include halogenated, alkylated, or nucleophile-substituted derivatives.

    Oxidation Reactions: Products include quinones and other oxidized compounds.

    Reduction Reactions: Products include difluoromethyl derivatives.

Scientific Research Applications

1,2-Bis(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique difluoromethoxy groups can impart desirable properties to target compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving difluoromethylated compounds.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Bis(difluoromethoxy)benzene involves its interaction with molecular targets through its difluoromethoxy groups. These groups can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with biological molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on molecular pathways.

Comparison with Similar Compounds

    1,2-Dimethoxybenzene: Similar structure but with methoxy groups instead of difluoromethoxy groups.

    1,2-Difluorobenzene: Contains difluoro groups but lacks the methoxy groups.

    1,2-Bis(trifluoromethoxy)benzene: Contains trifluoromethoxy groups instead of difluoromethoxy groups.

Uniqueness: 1,2-Bis(difluoromethoxy)benzene is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological molecules, making it valuable in various applications.

Properties

IUPAC Name

1,2-bis(difluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7(10)13-5-3-1-2-4-6(5)14-8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQCXTOQWOFOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377762
Record name 1,2-bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27691-14-1
Record name 1,2-bis(difluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27691-14-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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